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Compound of Interest

Compound Name: Chlorahololide D

Cat. No.: B1162704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Chlorahololide D, a lindenane-type sesquiterpenoid dimer isolated from Chloranthus

holostegius. The information presented herein is intended to support research and

development efforts in natural product chemistry, oncology, and drug discovery.

Core Spectroscopic Data
The structural elucidation of Chlorahololide D was achieved through extensive spectroscopic

analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution

Mass Spectrometry (HR-MS). The quantitative data from these analyses are summarized

below.

Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) established the

molecular formula of Chlorahololide D.
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Parameter Value

Molecular Formula C30H34O8

Ion [M+H]+

Observed m/z 523.2324

Calculated m/z 523.2332

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Chlorahololide D was recorded in CDCl₃ at 400 MHz. Chemical

shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling

constants (J) are in Hertz (Hz).
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Position δ (ppm) Multiplicity J (Hz)

1 2.55 m

2 1.83 m

3 0.85 m

5 5.92 s

6 3.12 d 2.8

7 4.67 s

9α 2.21 m

9β 1.62 m

13a 4.90 s

13b 4.84 s

14 1.05 s

15 1.80 s

1' 2.65 m

2' 1.90 m

3' 1.15 m

5' 5.88 s

6' 2.88 s

8' 4.95 s

9'α 2.15 m

9'β 1.75 m

13'a 5.01 s

13'b 4.93 s

14' 1.10 s
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15' 1.78 s

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of Chlorahololide D was recorded in CDCl₃ at 100 MHz. Chemical

shifts (δ) are reported in ppm.

Position δ (ppm) Position δ (ppm)

1 38.4 1' 39.1

2 28.1 2' 27.5

3 21.2 3' 22.0

4 148.2 4' 147.5

5 125.1 5' 124.8

6 55.4 6' 56.1

7 82.3 7' 83.5

8 170.1 8' 171.2

9 35.2 9' 36.0

10 45.6 10' 46.2

11 142.3 11' 143.1

12 174.5 12' 175.0

13 112.9 13' 113.5

14 18.2 14' 18.9

15 23.7 15' 24.1

Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for

the isolation and characterization of Chlorahololide D.
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Isolation of Chlorahololide D
Extraction: The dried and powdered whole plants of Chloranthus holostegius were extracted

with 95% ethanol at room temperature.

Solvent Partitioning: The resulting crude extract was suspended in water and partitioned

successively with petroleum ether, ethyl acetate, and n-butanol.

Chromatography: The ethyl acetate fraction was subjected to column chromatography on

silica gel, followed by repeated column chromatography on Sephadex LH-20 and preparative

high-performance liquid chromatography (HPLC) to yield pure Chlorahololide D.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-400

spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts

were referenced to the residual solvent signals.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed on an Agilent 6210 TOF mass spectrometer to determine the accurate mass

and molecular formula of the compound.

Biological Activity and Signaling Pathways
Chlorahololide D has demonstrated significant anti-cancer properties, particularly against

breast cancer cell lines. Its mechanism of action involves the induction of apoptosis and the

inhibition of cell migration through the modulation of the Focal Adhesion Kinase (FAK) signaling

pathway.[1][2]

Experimental Workflow for In Vitro Analysis
The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects

of Chlorahololide D.
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Caption: In vitro experimental workflow for Chlorahololide D.

FAK Signaling Pathway Inhibition
Chlorahololide D inhibits the phosphorylation of FAK, a key regulator of cell migration and

survival. This disruption leads to a downstream cascade that ultimately suppresses cancer cell

metastasis.
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Caption: Inhibition of the FAK signaling pathway by Chlorahololide D.

Induction of Apoptosis
Chlorahololide D induces apoptosis (programmed cell death) in cancer cells by modulating

the expression of key regulatory proteins, including the Bcl-2 family. It downregulates the anti-

apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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